GLYCOLURIL, 3a,6a-DIPHENYL-

Übersicht

Beschreibung

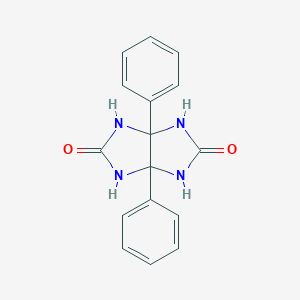

GLYCOLURIL, 3a,6a-DIPHENYL-, also known as GLYCOLURIL, 3a,6a-DIPHENYL-, is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.

The exact mass of the compound GLYCOLURIL, 3a,6a-DIPHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality GLYCOLURIL, 3a,6a-DIPHENYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCOLURIL, 3a,6a-DIPHENYL- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Diphenylglycoluril, also known as “GLYCOLURIL, 3a,6a-DIPHENYL-” or “7,8-Diphenylglycoluril”, is a complex molecule that interacts with various targets. It’s known that diphenylglycoluril derivatives can bind to aromatic guests through hydrogen bonding and π-π stacking interactions .

Mode of Action

The interaction of diphenylglycoluril with its targets involves the formation of molecular clips . These clips can adopt different conformations depending on the aromatic walls used in their formation . For instance, when benzene derivatives are used to form the walls, conformationally rigid clips are obtained. In contrast, when naphthalene walls are used, the clips can adopt different conformations .

Biochemical Pathways

It’s known that diphenylglycoluril and its derivatives play a role in the synthesis of cucurbiturils, which are important host materials for several applications .

Result of Action

It’s known that the interaction of diphenylglycoluril with its targets can result in the formation of molecular clips . These clips can bind to aromatic guests through hydrogen bonding and π-π stacking interactions .

Action Environment

It’s known that various factors, such as lifestyle, diet, exposure to certain chemicals, and genetic predisposition, can influence the action and efficacy of various compounds .

Biologische Aktivität

Glycoluril, 3a,6a-diphenyl- (CAS Number: 5157-15-3), is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 294.308 g/mol

- Melting Point : Ranges from 150°C to >300°C depending on purity .

- Density : 1.35 g/cm³ .

Glycoluril, 3a,6a-diphenyl- exhibits its biological effects through several mechanisms:

- Host-Guest Chemistry : The compound can form molecular clips that encapsulate aromatic guests via hydrogen bonding and π-π stacking interactions. This property is crucial for applications in supramolecular chemistry and the development of molecular machines.

- Antitumor Activity : Preliminary studies suggest that glycoluril derivatives may possess antitumor properties. For instance, compounds structurally related to glycoluril have shown significant inhibition rates against various cancer cell lines, indicating potential as anticancer agents .

- Binding Affinity Studies : Research has indicated that glycoluril can interact with specific biological targets, which may include enzymes or receptors involved in critical biochemical pathways. The binding affinity and specificity are often assessed using techniques such as NMR spectroscopy and molecular docking .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of glycoluril derivatives:

- Antitumor Efficacy : In a study comparing the efficacy of farnesyltransferase inhibitors, compounds similar to glycoluril demonstrated IC values ranging from 6.92 to 8.99 μM against various cancer cell lines (e.g., HepG2, A549), outperforming established drugs like Sunitinib .

| Cell Lines | Inhibition Rate (%) | IC (μM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| A549 | 100.07 | 8.99 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Structural Studies

Research has also focused on the structural characteristics of glycoluril derivatives:

- Cucurbituril Formation : Glycoluril serves as a building block for creating cucurbiturils and rotaxanes, which are essential for various applications in drug delivery and molecular sensing due to their unique host properties .

Case Studies

- Antitumor Mechanism : A study involving a derivative of glycoluril showed that it induced apoptosis in HepG2 cells by arresting the cell cycle at the S phase and activating caspase pathways, suggesting a mitochondria-dependent mechanism for its antitumor activity .

- Supramolecular Applications : Research highlighted the ability of glycoluril derivatives to form complex nanosized architectures through self-assembly processes, which could lead to novel applications in nanotechnology and material science .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Glycoluril, 3a,6a-diphenyl- is a versatile building block for the synthesis of supramolecular structures, particularly cucurbiturils and molecular clips. These structures are formed through non-covalent interactions such as hydrogen bonding and π-π stacking, allowing for the encapsulation of guest molecules.

Applications:

- Molecular Receptors : The compound serves as a scaffold for designing receptors that selectively bind small molecules or ions.

- Sensors : Its ability to form stable complexes with various analytes makes it useful in sensor technology.

Medicinal Chemistry

Research indicates that glycoluril derivatives exhibit potential antitumor activity. Preliminary studies have shown that compounds related to glycoluril can inhibit the growth of various cancer cell lines.

Case Studies:

- A study demonstrated that glycoluril derivatives significantly inhibited the proliferation of breast cancer cells in vitro, suggesting their potential as anticancer agents .

- Binding affinity studies have shown interactions with enzymes involved in critical biochemical pathways, which could lead to the development of novel therapeutic agents .

Material Science

Glycoluril, 3a,6a-diphenyl-, is also explored for its applications in material science due to its structural properties that facilitate polymerization and functionalization.

Applications:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specialized properties.

- Nanotechnology : The compound's ability to form complex structures is beneficial in creating nanoscale materials for drug delivery systems.

Analyse Chemischer Reaktionen

Functionalization Reactions

The phenyl-substituted glycoluril core undergoes targeted modifications through these reactions:

Nucleophilic Substitution

-

Reagents : Benzyl bromide, allyl chloride

-

Conditions : DMF solvent at 80°C, K₂CO₃ base

-

Products : N-alkylated derivatives with enhanced cavity size for host-guest applications .

Electrophilic Aromatic Substitution

-

Nitration :

-

Reagent : HNO₃/H₂SO₄

-

Position : Para to phenyl substituents

-

Yield : 65–78%

-

-

Sulfonation :

-

Reagent : Fuming H₂SO₄

-

Application : Increases solubility for aqueous-phase reactions.

-

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings to introduce functional groups:

These reactions enable precise tuning of the host cavity for molecular recognition .

Host-Guest Complexation

The concave structure facilitates encapsulation via non-covalent interactions:

Key Interactions :

-

π-π Stacking : Binds aromatic guests (e.g., nitrobenzene, anthracene) with association constants (Kₐ) of 10³–10⁴ M⁻¹.

-

Hydrogen Bonding : Urea carbonyl groups interact with diols or amines, achieving Kₐ up to 10⁵ M⁻¹ in chloroform.

Applications :

-

Molecular sensors for detecting nitroaromatics.

-

Catalytic templates for Diels-Alder reactions.

Cycloaddition Reactions

The rigid scaffold participates in cycloadditions to form macrocycles:

Diels-Alder Reaction :

-

Dienophile : Maleic anhydride

-

Conditions : Reflux in toluene

-

Product : Hexacyclic adducts used in coordination polymers.

Coordination Chemistry

Diphenylglycoluril acts as a ligand in metal complexes:

Rhodium(III) Complexation :

-

Reactants : RhCl₃·3H₂O

-

Conditions : Methanol, 60°C

-

Product : [Rh(diphenylglycoluril)Cl₂]⁺ with square-planar geometry .

Oxidation and Redox Activity

While the parent compound is stable, its derivatives show oxidative behavior:

Iodo-gen® Derivative (1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril) :

-

Role : Immobilized oxidizer for protein iodination via I⁺ generation .

-

Mechanism : Chlorine atoms act as electron-withdrawing groups, enhancing oxidative capacity .

Synthetic Pathways to Derivatives

Key methods for functionalized analogs:

This compound’s versatility in functionalization, host-guest chemistry, and catalysis underscores its importance in advanced materials and medicinal chemistry. Future research directions include optimizing reaction yields and exploring enantioselective transformations.

Eigenschaften

IUPAC Name |

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDVGTHXCLJVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199522 | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-15-3, 101241-21-8 | |

| Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylglycoluril, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLGLYCOLURIL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of diphenylglycoluril?

A1: The molecular formula of diphenylglycoluril is C18H16N4O2, and its molecular weight is 316.35 g/mol.

Q2: What spectroscopic techniques are used to characterize diphenylglycoluril?

A2: Diphenylglycoluril is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ]

Q3: What is unique about the crystal structure of diphenylglycoluril?

A3: Diphenylglycoluril molecules self-assemble in the solid state, forming a unique two-dimensional hydrogen bonding network. The molecule itself adopts a twisted conformation in its crystal structure. []

Q4: How does diphenylglycoluril interact with guest molecules?

A4: Diphenylglycoluril-based receptors, often referred to as "molecular clips," bind guest molecules primarily through a combination of hydrogen bonding and π-π stacking interactions. [, ]

Q5: What types of guests can diphenylglycoluril bind?

A5: Diphenylglycoluril-based receptors have shown affinity for a range of guests, including dihydroxybenzene derivatives, viologen, alkali metal ions, and ammonium ions. [, , , ]

Q6: How does the structure of the diphenylglycoluril receptor influence guest binding?

A6: The size and shape of the cavity formed by the diphenylglycoluril framework, along with the nature and position of substituents on the receptor, significantly impact guest binding affinity and selectivity. [, ]

Q7: Can diphenylglycoluril be used to create metallohosts?

A7: Yes, diphenylglycoluril derivatives can be functionalized with metal-binding ligands, such as imidazolyl, benzimidazolyl, or pyridyl groups, allowing for the creation of metallohosts. These metallohosts have potential applications in catalysis by mimicking the active sites of metalloenzymes. [, , , , ]

Q8: Have diphenylglycoluril-based metallohosts shown catalytic activity?

A8: Research on the catalytic activity of diphenylglycoluril-based metallohosts is ongoing. Some studies have reported oxidative polymerization of phenolic substrates in the presence of copper(II) complexes, but further investigation is needed to explore their potential in other catalytic reactions. []

Q9: How is computational chemistry employed in diphenylglycoluril research?

A9: Computational methods, such as molecular mechanics calculations and molecular dynamics simulations, are used to study the conformation, binding energies, and host-guest interactions of diphenylglycoluril-based receptors. [, , ]

Q10: How do structural modifications of diphenylglycoluril affect its binding properties?

A10: Modifying the diphenylglycoluril core by introducing different sidewalls, varying the linker length and position, or incorporating metal-binding groups can significantly alter the receptor's binding affinity, selectivity, and conformational flexibility. [, , ]

Q11: Are there other applications of diphenylglycoluril derivatives beyond host-guest chemistry?

A11: Yes, a tetrachloro derivative of diphenylglycoluril, known as Iodogen, has found widespread use as an oxidizing agent for radioiodination reactions, particularly in the labeling of peptides and proteins for radioimmunoassays. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.